molecular formula C6H12ClNO2S B13258293 2-Chlorocyclohexane-1-sulfonamide

2-Chlorocyclohexane-1-sulfonamide

Cat. No.: B13258293
M. Wt: 197.68 g/mol
InChI Key: KDSCAHHVZWDBAW-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1-sulfonamide is an organosulfur compound that features a cyclohexane ring substituted with a chlorine atom and a sulfonamide group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohexane-1-sulfonamide typically involves the reaction of cyclohexane derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides without the need for pre-functionalization steps . This method can be catalyzed by copper or iodine, depending on the specific requirements of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of cyclohexane followed by sulfonamide formation. For example, chlorocyclohexane can be synthesized by the chlorination of cyclohexane using chlorine gas in the presence of a catalyst . The resulting chlorocyclohexane is then reacted with a sulfonamide precursor under appropriate conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclohexane derivatives, while oxidation and reduction reactions can modify the sulfonamide group.

Comparison with Similar Compounds

2-Chlorocyclohexane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

2-chlorocyclohexane-1-sulfonamide

InChI

InChI=1S/C6H12ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2,(H2,8,9,10)

InChI Key

KDSCAHHVZWDBAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)N)Cl

Origin of Product

United States

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